molecular formula C25H26O4 B047617 METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE CAS No. 113666-58-3

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE

Cat. No. B047617
M. Wt: 390.5 g/mol
InChI Key: ZEKMSUOPBVWQAL-SMIHKQSGSA-N
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Description

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-α-D-THREO-PENTOFURANOSIDE is a chemical compound with the following properties:



  • CAS Number : 113666-58-3

  • Molecular Formula : C25H26O4

  • Molecular Weight : 390.476 g/mol

  • Synonyms : METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-ALPHA-D-THREO-PENTOFURANOSIDE



Molecular Structure Analysis

The molecular structure of METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-α-D-THREO-PENTOFURANOSIDE consists of a pentofuranoside ring with a methyl group at the 2-position and a triphenylmethyl group at the 5-position. The α-D-threo configuration indicates the stereochemistry of the sugar moiety.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including glycosylation, acylation, and deprotection reactions. Investigating its reactivity with different reagents and functional groups would provide valuable insights.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in various solvents is essential for understanding its practical applications.

  • Melting Point : Determining the melting point aids in characterizing its solid-state behavior.

  • Boiling Point : Knowledge of the boiling point informs its volatility.

  • Spectral Data : UV, IR, NMR, and mass spectra can provide structural confirmation.


Future Directions


  • Biological Studies : Investigate its potential as a therapeutic agent or probe for biological processes.

  • Synthetic Optimization : Develop more efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion.


Please note that this analysis is based on available information, and further research is recommended to fill gaps and explore the compound’s full potential. For detailed references, please refer to the sources provided12345.


properties

IUPAC Name

(2R,3R,5S)-5-methoxy-2-(trityloxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4/c1-27-24-17-22(26)23(29-24)18-28-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-24,26H,17-18H2,1H3/t22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMSUOPBVWQAL-SMIHKQSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE

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